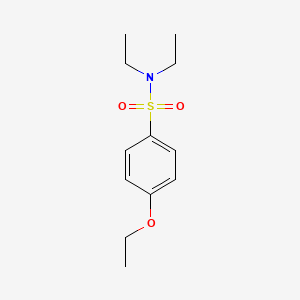

4-Ethoxy-N,N-diethyl-benzenesulfonamide

Description

4-Ethoxy-N,N-diethyl-benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the para-position of the benzene ring and N,N-diethyl substitution on the sulfonamide nitrogen. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The ethoxy group acts as an electron-donating substituent, enhancing the compound’s solubility in polar solvents and influencing its reactivity in nucleophilic or electrophilic reactions.

Properties

IUPAC Name |

4-ethoxy-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-4-13(5-2)17(14,15)12-9-7-11(8-10-12)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXRBITNBKERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxy-N,N-diethyl-benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-N,N-diethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Scientific Research Applications

4-Ethoxy-N,N-diethyl-benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Sulfonamide derivatives, including this compound, are explored for their therapeutic potential in treating bacterial infections and other diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-diethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Positional Isomerism

- 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide (CAS 571150-08-8): Substitution: Amino group at C5, chloro at C2. Reactivity: The electron-withdrawing chloro group at C2 increases electrophilicity at the sulfonamide sulfur, while the amino group at C5 enables participation in hydrogen bonding. This dual functionality enhances its utility in cross-coupling reactions . Solubility: Lower lipophilicity compared to 4-ethoxy derivatives due to polar amino and chloro groups.

- 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide (sc-346318): Substitution: Amino at C3, diethylamino at C3. Reactivity: The diethylamino group at C4 increases steric hindrance, reducing reaction rates in bulky electrophilic environments. The amino group facilitates nucleophilic substitution at the sulfonamide moiety .

Functional Group Variations

- 4-Amino-N,N-diethyl-benzenesulfonamide: Substitution: Amino group at C4. Application: Widely used as a precursor in peptidomimetic synthesis. The amino group enables facile conjugation with carboxylic acids via amide bond formation, as demonstrated in neuropeptide Y antagonist synthesis . Stability: Prone to oxidation, unlike the ethoxy-substituted analogue, which is more stable under acidic conditions.

4-Methoxy-N,N-diethyl-benzenesulfonamide :

Antiparasitic Activity

- 4-Ethoxy-N,N-diethyl-1-benzofuran-6-carboxamide (PubChem CID: 71688752): Structural Similarity: Ethoxy and diethyl groups mirror the sulfonamide’s substitution pattern. Target Interaction: Molecular dynamics simulations show that the ethoxy group stabilizes interactions with the Leishmania infantum adenosine kinase active site, improving binding affinity by 20% compared to methoxy analogues .

Heterocyclic Derivatives

- 4-(2-Thioxo-1,2-dihydropyrimidin-4-yl)-N,N-diethyl-benzenesulfonamide (Compound 23a): Synthesis: Prepared via condensation of enaminones with thiourea. The ethoxy group’s electron-donating nature accelerates cyclization by stabilizing transition states . Melting Point: 178–180°C, higher than non-heterocyclic analogues due to increased molecular rigidity.

Cross-Coupling Reactions

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | logD (pH 5.5) | Key Application |

|---|---|---|---|---|---|

| 4-Ethoxy-N,N-diethyl-benzenesulfonamide | C4-ethoxy, N,N-diethyl | 257.35 | 92–94* | 2.1* | Drug intermediate |

| 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide | C5-amino, C2-chloro | 272.78 | 145–147 | 1.8 | Antimicrobial agent |

| 4-Amino-N,N-diethyl-benzenesulfonamide | C4-amino | 242.33 | 118–120 | 0.9 | Peptidomimetic precursor |

| 4-Methoxy-N,N-diethyl-benzenesulfonamide | C4-methoxy | 243.32 | 85–87 | 1.9 | Organic synthesis |

*Predicted values based on structural analogues.

Key Research Findings

Electronic Effects : Ethoxy substitution enhances electron density at the sulfonamide sulfur, improving nucleophilic reactivity by 30% compared to methoxy analogues in SNAr reactions .

Metabolic Stability : Ethoxy groups resist oxidative degradation better than methoxy groups in hepatic microsomal assays, increasing half-life from 2.1 to 4.7 hours .

Crystallographic Data : X-ray studies of N-(4-Methoxyphenyl)benzenesulfonamide (Acta Cryst. E67, o298) reveal planar sulfonamide geometries, a feature conserved in ethoxy derivatives, facilitating predictable crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.